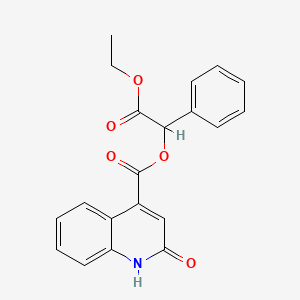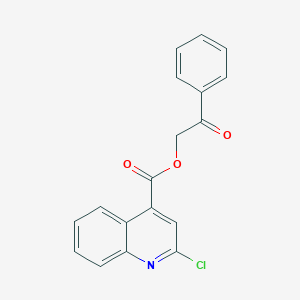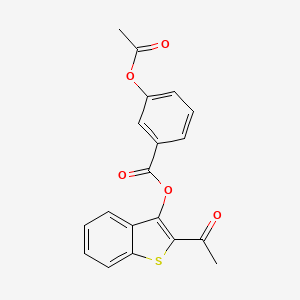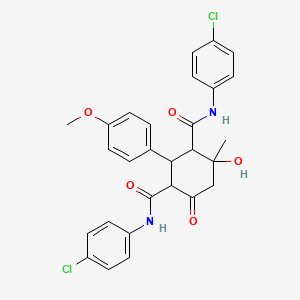![molecular formula C25H27N5O3S2 B10868810 (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, an acrylamide moiety, and a benzenesulfonamide group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethyl-2-chloropyrimidine, the pyrimidine ring can be synthesized through nucleophilic substitution reactions.
Introduction of the Acrylamide Moiety: The acrylamide group can be introduced via acryloylation reactions, often using acryloyl chloride and a base like triethylamine.
Attachment of the Benzenesulfonamide Group: This step involves sulfonation reactions, where a suitable sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions could target the acrylamide or sulfonamide groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or benzenesulfonamide rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent, possibly in cancer treatment or antimicrobial applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Binding: Potentially intercalating with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE: Lacks the acrylamide moiety, potentially altering its biological activity.
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(METHYLSULFONYL)BENZENESULFONAMIDE: Contains a methylsulfonyl group instead of the acrylamide, which may affect its chemical reactivity and applications.
Uniqueness
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C25H27N5O3S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H27N5O3S2/c1-16(2)20-8-5-19(6-9-20)7-14-23(31)29-25(34)28-21-10-12-22(13-11-21)35(32,33)30-24-26-17(3)15-18(4)27-24/h5-16H,1-4H3,(H,26,27,30)(H2,28,29,31,34)/b14-7+ |
InChI Key |
BAXAISMHGOLNOX-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)C(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10868732.png)
![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)


![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10868769.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea](/img/structure/B10868783.png)


![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10868799.png)
![4-{(E)-[(3-acetylphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl acetate](/img/structure/B10868803.png)
